Cas no 132482-06-5 (tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate)

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine
- tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- AS-51467
- (2S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine
- (R)-tert-Butyl2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- AKOS025404656
- MXPOLUPSEVGAAS-SECBINFHSA-N
- (R)-2-(2-Hydroxy-ethyl)-pyrrolidine-1-carboxylic acid t-butyl ester
- DB-344894
- SCHEMBL3420227
- P12743
- 132482-06-5
- EN300-1178683
- (2R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine
- (R)-2-(2-Hydroxy-ethyl)-pyrrolidine-1-carboxylic acid, t-butyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R)-
- tert-butyl(2R)-2-(2-hydroxyethyl)-1-pyrrolidinecarboxylate
- MFCD20270013
- CS-0048661
- (R)-2-(2-Hydroxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 840-881-6
- HFA48206
-
- MDL: MFCD20270013
- Inchi: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
- InChI Key: MXPOLUPSEVGAAS-SECBINFHSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC[C@@H]1CCO
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.8Ų
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178683-10.0g |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 95% | 10g |
$2946.0 | 2023-06-08 | |
abcr | AB458729-500 mg |
(R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine; . |
132482-06-5 | 500mg |
€537.70 | 2023-06-15 | ||
eNovation Chemicals LLC | D573117-1G |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 97% | 1g |
$540 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011229-500MG |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 97% | 500MG |
¥ 1,920.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011229-5G |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 97% | 5g |
¥ 8,639.00 | 2023-03-20 | |
eNovation Chemicals LLC | D573117-5G |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 97% | 5g |
$1625 | 2024-07-21 | |
Enamine | EN300-1178683-250mg |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 95.0% | 250mg |
$215.0 | 2023-10-03 | |
Enamine | EN300-1178683-10000mg |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 95.0% | 10000mg |
$1988.0 | 2023-10-03 | |
1PlusChem | 1P00117E-100mg |
1-Pyrrolidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R)- |
132482-06-5 | 95% | 100mg |
$120.00 | 2025-02-18 | |
Enamine | EN300-1178683-0.1g |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
132482-06-5 | 95% | 0.1g |
$238.0 | 2023-06-08 |
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Comprehensive Overview of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 132482-06-5)
tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS No. 132482-06-5) is a chiral pyrrolidine derivative widely utilized in pharmaceutical synthesis and organic chemistry. This compound features a tert-butyl carbamate protecting group and a hydroxyethyl side chain, making it a versatile intermediate for drug discovery and asymmetric synthesis. Its R-configuration at the 2-position is particularly valuable for constructing biologically active molecules with high enantiomeric purity.
The growing demand for chiral building blocks in medicinal chemistry has propelled interest in compounds like tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Researchers frequently search for "pyrrolidine derivatives in drug design" or "chiral auxiliaries for asymmetric synthesis," reflecting its relevance in modern organic transformations. The compound's hydroxyethyl moiety allows further functionalization, enabling the creation of complex architectures for kinase inhibitors or GPCR-targeted therapeutics.
From a synthetic perspective, CAS 132482-06-5 exemplifies the strategic use of N-Boc protection (tert-butoxycarbonyl) in multi-step syntheses. This aligns with trending topics like "green chemistry in protecting group strategies" and "flow chemistry for Boc deprotection." The compound's stability under basic conditions and selective deprotection characteristics make it ideal for automated synthesis platforms—a key consideration for industrial-scale API manufacturing.
Analytical characterization of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves chiral HPLC (searched as "chiral purity determination methods") and NMR spectroscopy. Recent publications highlight its utility in constructing proline-based peptidomimetics, addressing popular queries about "conformationally restricted amino acids." The 2R stereochemistry proves crucial for inducing specific secondary structures in medicinal compounds.
In the context of intellectual property, 132482-06-5 appears in patents covering protease inhibitors and neurological agents, correlating with search trends for "small molecule CNS drug scaffolds." Its balanced lipophilicity (logP ~1.2) and hydrogen-bonding capacity satisfy contemporary drug-likeness criteria—a hot topic in "fragment-based drug discovery" discussions.
Handling tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate requires standard laboratory precautions, with stability data showing compatibility with common organic solvents. This addresses frequently asked questions about "storage conditions for N-protected amino alcohols." The compound's melting point (78-82°C) and optical rotation ([α]D +15° to +18°) serve as critical quality attributes for purchasers searching "specification of chiral intermediates."
Emerging applications include its use in bioconjugation chemistry (trending as "linker molecules for ADCs") and metal-catalyzed cross-coupling reactions. The hydroxyethyl group's derivatization potential answers queries about "functional group interconversion in heterocycles." These features position CAS 132482-06-5 as a valuable asset for combinatorial chemistry libraries.
Environmental and regulatory aspects of tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate comply with REACH requirements, addressing searches for "sustainable chiral chemicals." Its biodegradability profile and absence of persistent bioaccumulative toxins align with pharmaceutical industry's shift toward "green chemistry metrics."
Market analyses reveal increasing procurement of 132482-06-5 by CROs specializing in peptide therapeutics—a sector experiencing 12% annual growth. This connects with commercial searches for "bulk suppliers of enantiopure pyrrolidines." The compound's cost-effectiveness compared to alternative chiral auxiliaries makes it attractive for generic drug development.
Future research directions may explore its role in covalent inhibitor design (popularized by COVID-19 protease research) and biocatalysis (search volume up 140% since 2020). The pyrrolidine scaffold's prevalence in FDA-approved drugs (appearing in 8% of small molecule NCEs) ensures sustained interest in this chemical space.
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